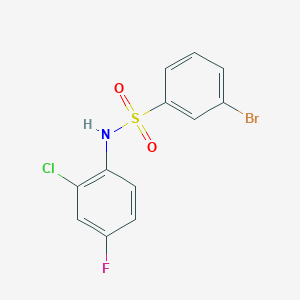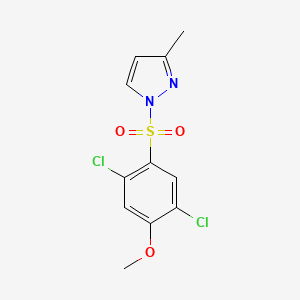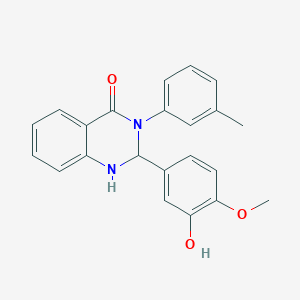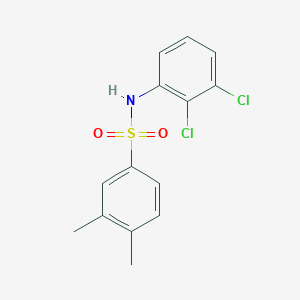
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as BCFBS and is a member of the sulfonamide family, which is a class of organic compounds that contain a sulfonamide functional group (SO2NH2).
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant inhibitory activity against several enzymes such as carbonic anhydrase, cathepsin K, and matrix metalloproteinases, which are involved in various diseases including cancer, osteoporosis, and arthritis. Additionally, this compound has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound contains a sulfonamide functional group, which is known to form strong hydrogen bonds with amino acid residues in the active site of the enzyme. This binding interaction disrupts the normal function of the enzyme, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in the body. Inhibition of matrix metalloproteinases can lead to a decrease in the breakdown of extracellular matrix proteins, which can affect tissue remodeling and repair. The antibacterial and antifungal activity of this compound is due to its ability to disrupt cell membrane integrity and inhibit cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards specific enzymes. This allows for the precise targeting of enzyme activity and the investigation of specific biochemical pathways. However, one limitation of this compound is its potential toxicity and side effects, which can affect the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the potential applications of this compound in the treatment of specific diseases such as cancer and osteoporosis. Additionally, the development of new analogs and derivatives of this compound can lead to the discovery of more potent and selective inhibitors of specific enzymes. Finally, the investigation of the potential side effects and toxicity of this compound can lead to a better understanding of its safety profile and potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential applications in various fields including medicinal chemistry, biochemistry, and pharmaceuticals. Its high potency and selectivity towards specific enzymes make it a valuable tool for investigating specific biochemical pathways and developing new drugs. However, its potential toxicity and side effects must be carefully considered in order to ensure its safe and effective use in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of 3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide involves the reaction of 3-bromoaniline, 2-chloro-4-fluorobenzenesulfonyl chloride, and triethylamine in a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out under reflux conditions for several hours, and the product is isolated by filtration and recrystallization. This synthesis method has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-chloro-4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(15)7-11(12)14/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNUIBOLEBEWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)

![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)
![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)


![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)




